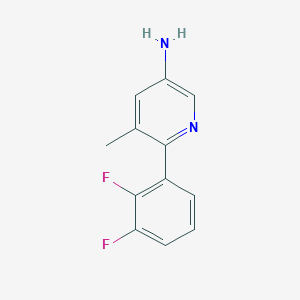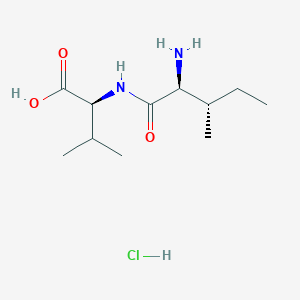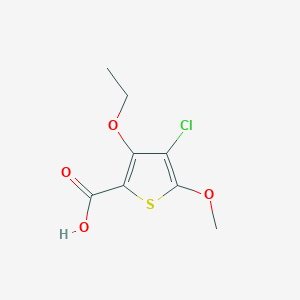
Suc-DL-Ala-DL-Phe-DL-Lys-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “SUC-ALA-PHE-LYS-AMC” is a highly sensitive fluorogenic substrate for plasmin and gingipain K . It is used extensively in biochemical assays to measure the activity of these enzymes. The compound’s full name is N-Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of SUC-ALA-PHE-LYS-AMC typically follows the same SPPS method but on a larger scale. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
SUC-ALA-PHE-LYS-AMC primarily undergoes hydrolysis reactions catalyzed by enzymes such as plasmin and gingipain K. These enzymes cleave the amide bond between lysine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin .
Common Reagents and Conditions
Enzymes: Plasmin, Gingipain K
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the enzymatic hydrolysis of SUC-ALA-PHE-LYS-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Aplicaciones Científicas De Investigación
SUC-ALA-PHE-LYS-AMC is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate to measure the activity of plasmin and gingipain K in various assays.
Molecular Biology: Employed in studies involving protease activity and inhibition.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of SUC-ALA-PHE-LYS-AMC involves its cleavage by specific proteases such as plasmin and gingipain K. These enzymes recognize the peptide sequence and hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
ALA-PHE-LYS-AMC: Another fluorogenic substrate used for measuring plasmin activity.
ALA-PHE-LYS-EACA: A peptide derivative with similar inhibitory activity against plasmin.
Uniqueness
SUC-ALA-PHE-LYS-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its fluorogenic properties make it an excellent choice for real-time monitoring of enzyme activity in various assays .
Propiedades
Fórmula molecular |
C32H39N5O8 |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40) |
Clave InChI |
GAQKKPHZOUJFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)






![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)




